

An In-depth Technical Guide to Azumolene: Chemical Structure and Properties

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Compound of Interest

Compound Name: Azumolene

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Introduction

Azumolene is a dantrolene analog investigated for its properties as a skeletal muscle relaxant. It has garnered interest primarily for its potential application in treating malignant hyperthermia, a rare and life-threatening condition triggered by certain anesthetics.^[1] **Azumolene**'s notable characteristic is its significantly higher water solubility compared to its parent compound, dantrolene, which could offer clinical advantages.^[1] This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of **Azumolene**, supported by available quantitative data and experimental methodologies.

Chemical Structure and Physicochemical Properties

Azumolene, with the IUPAC name 1-[[[5-(4-bromophenyl)-2-oxazolyl]methylene]amino]-2,4-imidazolidinedione, is a hydantoin derivative. Its chemical structure is characterized by a central imidazolidinedione ring linked to a bromophenyl-substituted oxazole moiety.

Table 1: Physicochemical Properties of **Azumolene**

Property	Value	Source
IUPAC Name	1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylidene]amino]imidazolidine-2,4-dione	Wikipedia
Synonyms	EU 4093	Sigma-Aldrich
CAS Number	64748-79-4	Sigma-Aldrich
Molecular Formula	C ₁₃ H ₉ BrN ₄ O ₃	Sigma-Aldrich
Molecular Weight	349.14 g/mol	Sigma-Aldrich
SMILES	C1C(=O)NC(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br	Wikipedia
Solubility	DMSO: 2 mg/mL	Sigma-Aldrich
Appearance	White to very dark gray powder	Sigma-Aldrich

Pharmacological Properties

Azumolene functions as a muscle relaxant by modulating intracellular calcium concentration. Its primary target is the ryanodine receptor (RyR), a calcium release channel on the sarcoplasmic reticulum of skeletal muscle.^[2] By inhibiting this channel, **Azumolene** reduces the release of calcium from intracellular stores, thereby attenuating muscle contraction.^[2] It has also been shown to inhibit a component of store-operated calcium entry (SOCE) that is coupled to the ryanodine receptor.^[3]

Table 2: Pharmacological Data for **Azumolene**

Parameter	Value	Experimental System	Source
IC ₅₀ (Twitch Inhibition)	2.8 ± 0.8 μM	Mouse extensor digitorum longus muscle	Sudo RT, et al. (2008) [1]
IC ₅₀ (Twitch Inhibition)	2.4 ± 0.6 μM	Mouse soleus muscle	Sudo RT, et al. (2008) [1]
IC ₅₀ (Twitch Inhibition)	1.2 ± 0.1 mg/kg	Guinea pig gastrocnemius muscle (in vivo)	Sudo RT, et al. (2008) [1]
IC ₅₀ (Ca ²⁺ Leakage Inhibition)	0.41 μM	HEK293 cells expressing RyR1 R2163C	Murayama T, et al. (2025)[4]
K _d (Binding to RyR1 R12 domain)	62 nM (in the presence of 5 mM AMP-PCP)	Isothermal Titration Calorimetry	Murayama T, et al. (2025)[4]
EC ₅₀ (Ca ²⁺ Spark Suppression)	0.25 μM	Permeabilized frog skeletal muscle fibers	Zhang Y, et al. (2005) [2]
[³ H]PN200-110 Binding Inhibition (IC ₅₀)	~20 μM	Porcine skeletal muscle dihydropyridine receptors	Parness J, et al. (1993)

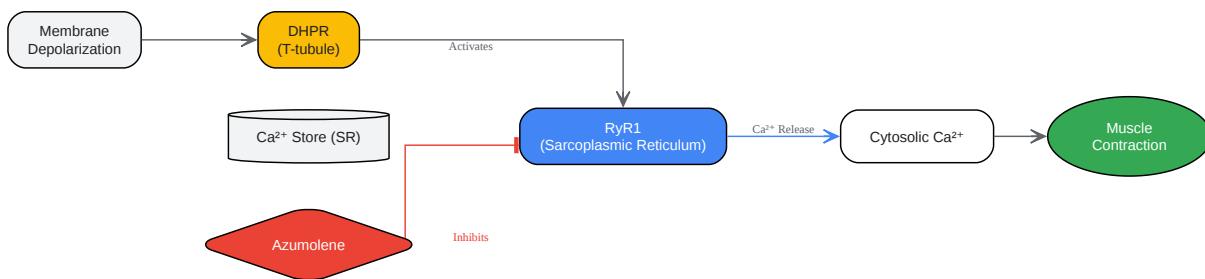
Mechanism of Action: Signaling Pathways

Azumolene's primary mechanism of action involves the modulation of two key calcium signaling pathways in skeletal muscle cells: the ryanodine receptor-mediated calcium release and store-operated calcium entry.

Ryanodine Receptor (RyR1) Signaling Pathway

In skeletal muscle, excitation-contraction coupling is initiated by the depolarization of the T-tubule membrane, which is sensed by the dihydropyridine receptor (DHPR). This leads to a

conformational change in the DHPR, which is mechanically coupled to the ryanodine receptor 1 (RyR1) on the sarcoplasmic reticulum (SR) membrane. This interaction opens the RyR1 channel, causing a rapid efflux of Ca^{2+} from the SR into the cytoplasm, which in turn triggers muscle contraction. **Azumolene** directly interacts with and inhibits the RyR1, thereby reducing the amount of Ca^{2+} released and leading to muscle relaxation.

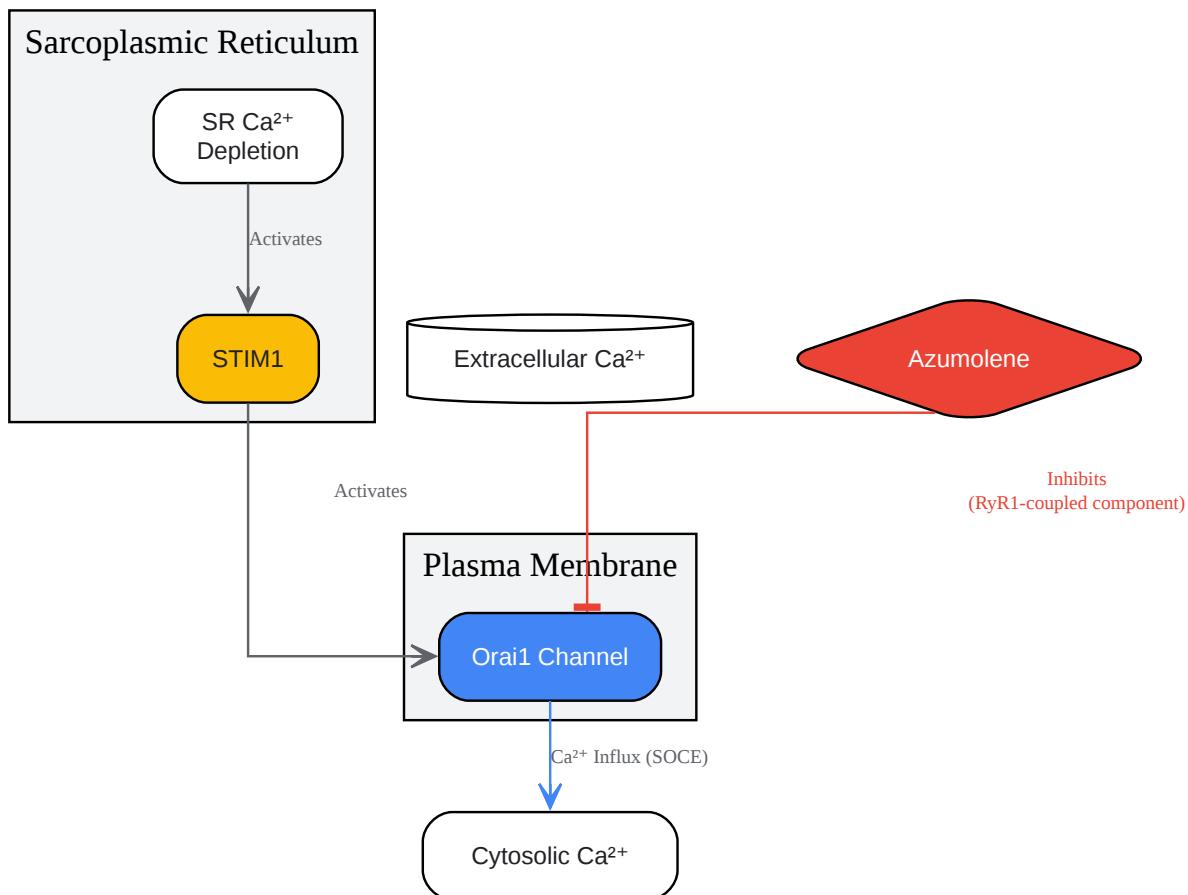


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Caption: **Azumolene**'s inhibition of the RyR1 signaling pathway.

Store-Operated Calcium Entry (SOCE) Pathway

Depletion of Ca^{2+} stores in the sarcoplasmic reticulum is sensed by STIM1, a transmembrane protein in the SR membrane. Upon sensing low Ca^{2+} levels, STIM1 undergoes a conformational change and translocates to areas of the SR membrane that are in close proximity to the plasma membrane. Here, it interacts with and activates Orai1, a Ca^{2+} channel in the plasma membrane. The opening of Orai1 channels allows for the influx of extracellular Ca^{2+} into the cell, a process known as store-operated calcium entry (SOCE). This influx is important for replenishing SR Ca^{2+} stores and for downstream signaling. **Azumolene** has been shown to inhibit the component of SOCE that is coupled to RyR1 activation.[3]



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Caption: **Azumolene**'s inhibitory effect on Store-Operated Calcium Entry.

Experimental Protocols

Detailed, step-by-step protocols for the synthesis and biological evaluation of **Azumolene** are often proprietary or not fully disclosed in public literature. However, based on published research, the following sections outline the general methodologies employed.

Synthesis and Characterization

A general synthetic route for **Azumolene** would likely involve the condensation of 5-(4-bromophenyl)-2-oxazolecarboxaldehyde with 1-amino-2,4-imidazolidinedione.

Characterization typically involves:

- High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound. A common method would utilize a C18 column with a mobile phase consisting of a methanol-water gradient, with UV detection at a wavelength where **Azumolene** has maximum absorbance (around 340 nm).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of **Azumolene** by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.
- Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Biological Evaluation

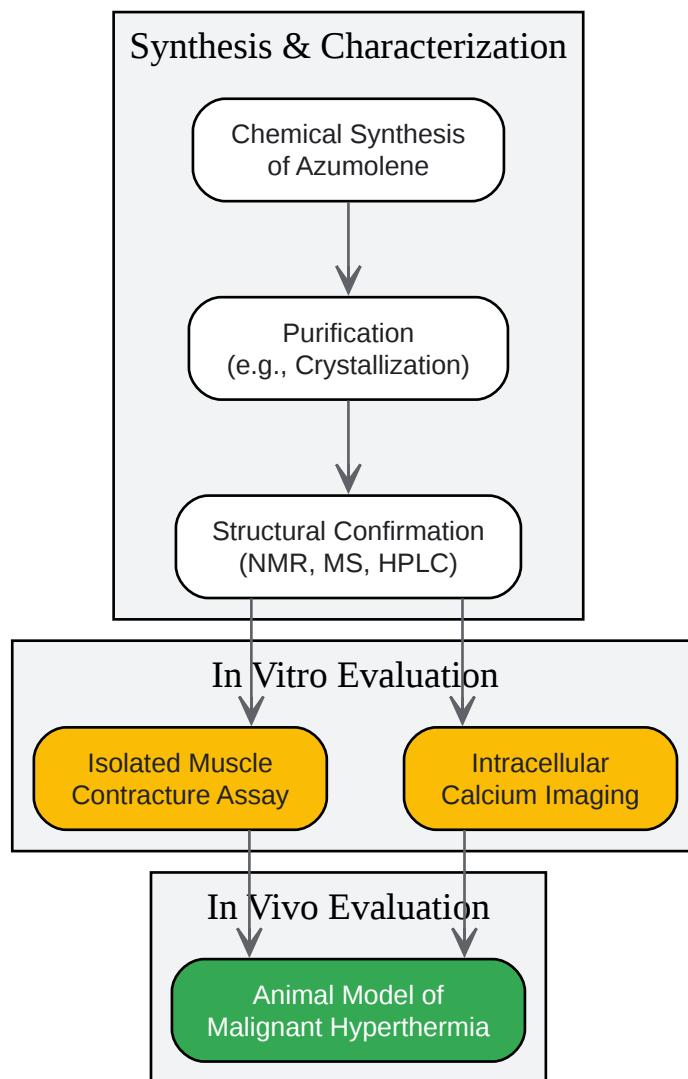
In Vitro Muscle Contracture Assay:

- Preparation: Isolate skeletal muscles (e.g., mouse soleus or extensor digitorum longus) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer solution) bubbled with 95% O₂ and 5% CO₂ at 37°C.
- Stimulation: Elicit muscle twitches using electrical field stimulation.
- Treatment: Add **Azumolene** at varying concentrations to the organ bath and record the effect on twitch amplitude.
- Data Analysis: Calculate the IC₅₀ value, which is the concentration of **Azumolene** that causes a 50% reduction in twitch amplitude.

Intracellular Calcium Imaging:

- Cell Culture: Culture cells expressing the ryanodine receptor (e.g., HEK293 cells stably expressing RyR1) on glass coverslips.
- Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM).
- Imaging: Mount the coverslips on a fluorescence microscope and measure the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) to determine the resting intracellular calcium concentration.

- Stimulation: Induce calcium release from the sarcoplasmic reticulum using an agonist (e.g., caffeine).
- Treatment: Pre-incubate the cells with **Azumolene** before agonist stimulation and measure the change in the fluorescence ratio to quantify the inhibitory effect on calcium release.



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Caption: A general experimental workflow for the evaluation of **Azumolene**.

Conclusion

Azumolene presents a promising alternative to dantrolene for the management of malignant hyperthermia, primarily due to its enhanced water solubility. Its mechanism of action is centered on the inhibition of the ryanodine receptor and the modulation of store-operated calcium entry in skeletal muscle. The quantitative data available consistently demonstrate its potency as a muscle relaxant. Further research, particularly involving detailed preclinical and clinical studies, will be crucial in fully elucidating its therapeutic potential and safety profile. This guide provides a foundational understanding of **Azumolene** for professionals engaged in drug discovery and development in the field of neuromuscular disorders.

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